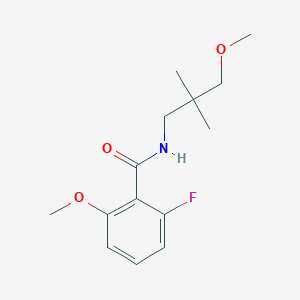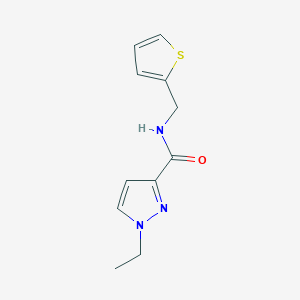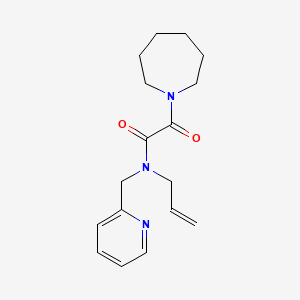
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide, also known as FMMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit several promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a role in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, it exhibits significant pharmacological properties, making it a potential candidate for the development of new drugs. However, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has certain limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. One potential area of research is the development of new drugs based on the structure of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide.
Méthodes De Synthèse
The synthesis of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide involves the reaction of 2-fluoro-6-methoxybenzoic acid with 3-methoxy-2,2-dimethylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit anti-cancer properties and has shown promising results in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,9-18-3)8-16-13(17)12-10(15)6-5-7-11(12)19-4/h5-7H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAJWZPRMDVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC=C1F)OC)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)

![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)

